molecular formula C22H13ClF3NS B2682904 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-24-1

2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2682904
CAS No.: 339103-24-1
M. Wt: 415.86
InChI Key: JGTABFAGCUOGLY-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
  • 2-[(2-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
  • 2-[(2-Chlorophenyl)sulfanyl]-3-[4-(trifluoromethyl)phenyl]quinoline

Uniqueness

2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the specific positioning of the chlorophenyl and trifluoromethylphenyl groups, which may influence its chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3NS/c23-18-9-2-4-11-20(18)28-21-17(13-15-6-1-3-10-19(15)27-21)14-7-5-8-16(12-14)22(24,25)26/h1-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTABFAGCUOGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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